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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and mitigating potential off-target effects of ER-
076349 in cellular experiments. The information is presented in a question-and-answer format

to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ER-076349?

ER-076349 is a synthetic analog of Halichondrin B and functions as a potent inhibitor of tubulin

polymerization.[1] This action disrupts the formation of mitotic spindles, leading to G2-M cell

cycle arrest and ultimately inhibiting cancer cell growth.[1][2] Its primary target is tubulin, a key

component of microtubules.

Q2: Are there known off-target effects for ER-076349 in the classical sense (e.g., binding to

other kinases)?

Currently, publicly available data does not specify classical off-target binding to other kinases or

receptors. The research literature primarily focuses on its potent on-target activity as a

microtubule-destabilizing agent. However, "off-target" considerations for ER-076349 often refer

to the nuances of its interaction with the microtubule network compared to other agents.

Q3: How does ER-076349 differ from its close analog, eribulin (ER-086526)?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3326424?utm_src=pdf-interest
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.medchemexpress.com/er-076349.html
https://www.medchemexpress.com/er-076349.html
https://www.researchgate.net/publication/12109230_In_vitro_and_in_vivo_anticancer_activities_of_synthetic_macrocyclic_ketone_analogues_of_halichondrin_B
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While both are potent microtubule inhibitors, a key difference lies in the reversibility of their

effects. ER-076349 has been shown to cause a reversible mitotic blockade.[3] In contrast, the

mitotic blockade induced by eribulin is more persistent even after the drug is removed.[3] This

difference in cellular persistence may contribute to eribulin's superior in vivo antitumor efficacy,

despite ER-076349 demonstrating higher potency in some in vitro cytotoxicity assays.[3]

Q4: Can ER-076349's effects on tubulin dynamics be considered an "off-target" liability?

The specific mechanism of ER-076349's interaction with tubulin, while on-target, can lead to

complex cellular consequences that might be perceived as off-target liabilities in certain

experimental contexts. For instance, its slight stimulation of tubulin oligomer formation

contrasts with eribulin's inhibitory effect on this process.[4][5]

Troubleshooting Guide
Issue 1: Inconsistent anti-proliferative activity compared to published IC50 values.

Possible Cause: Cell line-specific differences in tubulin isotype expression or microtubule-

associated proteins.

Troubleshooting Steps:

Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR)

profiling.

Assess Tubulin Expression: If possible, use western blotting to compare the expression

levels of key tubulin isotypes (e.g., βIII-tubulin) in your cells to those reported in the

literature.

Optimize Drug Exposure Time: Given the reversible nature of ER-076349's effects, ensure

your assay duration is sufficient to observe the desired endpoint. Consider time-course

experiments.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

Possible Cause: The reversible nature of ER-076349's mitotic block may allow cells to re-

enter the cell cycle after drug clearance in an in vivo setting.[3]
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Troubleshooting Steps:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If conducting in vivo studies,

correlate drug concentration in plasma and tumor tissue with the duration of mitotic arrest.

Alternative Dosing Schedules: Explore different dosing regimens (e.g., more frequent

administration) to maintain a therapeutic concentration and prolong the mitotic block.

Issue 3: Unexpected morphological changes in cells unrelated to mitotic arrest.

Possible Cause: Disruption of the microtubule cytoskeleton can impact various cellular

processes beyond mitosis, such as intracellular transport and cell shape.

Troubleshooting Steps:

Immunofluorescence Staining: Use antibodies against α-tubulin and other cytoskeletal

components to visualize the detailed effects of ER-076349 on the microtubule network at

various concentrations and time points.

Lower Concentration Studies: Investigate if the observed morphological changes are

present at concentrations below the IC50 for cell proliferation to decouple them from overt

cytotoxicity.

Quantitative Data Summary
Table 1: In Vitro Growth Inhibition of ER-076349 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)

MDA-MB-435 Breast Cancer 0.59[1]

COLO 205 Colon Cancer 2.4[1]

DLD-1 Colon Cancer 7.3[1]

DU 145 Prostate Cancer 3.6[1]

LNCaP Prostate Cancer 1.8[1]

LOX Melanoma 3.2[1]

HL-60 Leukemia 2.6[1]

U937 Lymphoma 4.0[1]

Table 2: Comparative Effects of ER-076349 and Related Compounds on Tubulin Interactions

Compound
Effect on Tubulin
Oligomer
Formation

Effect on
Vinblastine-
Induced Spiral
Formation

Effect on Stathmin-
Tubulin Complex
Formation

ER-076349
Slight stimulation (2-

fold)[4][5]
Strong inhibition[4][5]

Weakens formation by

~1.9 kcal/mol[4][5]

Eribulin
Inhibition (4-6-fold)[4]

[5]
Strong inhibition[4][5]

Strong inhibition (>3.3

kcal/mol)[4][5]

Vinblastine
Strong stimulation

(1000-fold)[4][5]
N/A Not reported

Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry

Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of

the experiment.
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Drug Treatment: Treat cells with various concentrations of ER-076349 (e.g., 0.1x, 1x, and

10x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with ice-cold

phosphate-buffered saline (PBS).

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Incubate at

-20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing a DNA dye (e.g., propidium iodide) and RNase A.

Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M population

will show approximately twice the DNA content of the G1 population.

Protocol 2: Immunofluorescence Staining for Microtubule Integrity

Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

Drug Treatment: Treat cells with ER-076349 at desired concentrations and for various time

points.

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10

minutes at room temperature.

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5

minutes.

Blocking: Block with a suitable blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30

minutes.

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at

room temperature.

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled

secondary antibody for 1 hour in the dark.
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Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides

with a mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize using

a fluorescence microscope.
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Caption: Mechanism of action of ER-076349.
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Caption: Workflow for cell cycle analysis.
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Caption: Reversibility of mitotic blockade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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